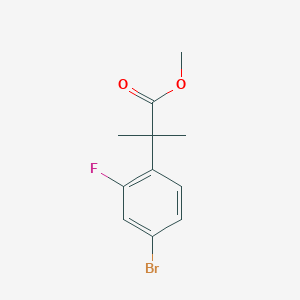

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate

Description

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate (CAS: 749929-35-9) is an ester derivative featuring a 4-bromo-2-fluorophenyl group attached to a branched 2-methylpropanoate backbone. This compound is characterized by its halogenated aromatic ring, which confers unique electronic and steric properties. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, as evidenced by its structural analogs in CLK inhibitor research .

Properties

IUPAC Name |

methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15-3)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQPWIXGTPYTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Br)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate typically involves the esterification of 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Major products are carboxylic acids.

Reduction: Major products are alcohols.

Scientific Research Applications

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity towards certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS: 154825-97-5)

- Molecular Formula : C₁₂H₁₄BrO₂

- Key Differences : Lacks the 2-fluorine substituent on the phenyl ring.

- The para-bromine enhances lipophilicity but may reduce polarity.

- Applications: Used in synthesizing non-fluorinated intermediates, where steric hindrance is minimized .

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (CAS: 1181267-33-3)

- Molecular Formula : C₁₁H₁₃ClO₂

- Key Differences : Features a 2-chloroethyl chain instead of halogens directly on the phenyl ring.

- The chlorine atom may participate in nucleophilic substitution reactions.

- Applications : Likely employed in alkylation or cross-coupling reactions due to its reactive chloroethyl moiety .

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0)

- Molecular Formula : C₁₅H₁₉ClO₃

- Key Differences: Contains a 4-chlorobutanoyl group, introducing a ketone and extended carbon chain.

- Properties: The ketone functionality enables participation in condensation reactions, unlike the ester group in the target compound. The chlorobutanoyl group may enhance metabolic stability in drug candidates.

- Applications : Intermediate in synthesizing complex molecules requiring ketone-based reactivity .

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS: 1803566-66-6)

- Molecular Formula : C₁₂H₁₅BrN₂O₄

- Key Differences: Incorporates a nitro group and methylamino substituent on the aromatic ring.

- Properties: The nitro group is strongly electron-withdrawing, increasing acidity of adjacent protons and reactivity in reduction reactions. The methylamino group adds basicity, altering solubility in acidic environments.

- Applications: Potential precursor for amine-containing pharmaceuticals via nitro reduction .

Comparative Analysis Table

Key Research Findings

- Steric Considerations: Bulkier substituents (e.g., chlorobutanoyl in CAS 154477-54-0) may hinder reactivity in sterically sensitive reactions, whereas the target compound’s compact halogenation balances reactivity and accessibility .

- Synthetic Utility : Bromine in para-position (common across analogs) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine fine-tunes electronic environments for regioselective transformations .

Biological Activity

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of , with a molecular weight of approximately 273.12 g/mol. The presence of bromine and fluorine substituents on the aromatic ring enhances its reactivity and biological interactions.

The mechanism of action for this compound is primarily based on its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signal transduction pathways.

- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic functions.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in certain cancer cell lines.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins contribute to its pro-apoptotic effects.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains.

Study on Anticancer Effects

In another study focusing on its anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The compound demonstrated a remarkable ability to inhibit cell proliferation and induce apoptosis, suggesting its utility as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.